Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is an organic compound featuring a bromine atom, a methyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate typically involves the reaction of 3-methyl-1,2,4-oxadiazole with a brominated propanoate derivative. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including bromination and esterification reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The conditions can range from mild to harsh, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and oxadiazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the oxadiazole ring.
2-(1,2,4-Oxadiazol-5-yl)anilines: Contains the oxadiazole ring but differs in other substituents.
Uniqueness
Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is unique due to the presence of both the bromine atom and the oxadiazole ring, which confer distinct chemical and biological properties .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H9BrN2O3 |
---|---|
Molecular Weight |
249.06 g/mol |
IUPAC Name |
methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9BrN2O3/c1-4-9-5(13-10-4)7(2,8)6(11)12-3/h1-3H3 |
InChI Key |
RADMNZMYENAIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C(C)(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.